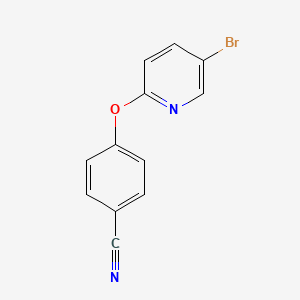
4-((5-Bromopyridin-2-yl)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Bromopyridin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C12H7BrN2O It is a derivative of benzonitrile, where a bromopyridinyl group is attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromopyridin-2-yl)oxy)benzonitrile typically involves the reaction of 5-bromopyridin-2-ol with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromopyridin-2-yl)oxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling reactions: It can engage in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-((5-Bromopyridin-2-yl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of bioactive compounds for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-((5-Bromopyridin-2-yl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridinyl group can enhance binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
- 4-((6-Bromopyridin-2-yl)oxy)methyl)benzonitrile
Uniqueness
4-((5-Bromopyridin-2-yl)oxy)benzonitrile is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the bromopyridinyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications .
Biological Activity
4-((5-Bromopyridin-2-yl)oxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article presents a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a brominated pyridine ring linked to a benzonitrile moiety via an ether bond. The presence of the bromine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
Chemical Formula : C12H8BrN\O
Molecular Weight : 267.1 g/mol
Anti-Cancer Activity
Research has indicated that this compound exhibits promising anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, flow cytometry assays revealed that the compound induces apoptosis in MCF-7 breast cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death.
Key Findings :
- IC50 against MCF-7 cells: 25.72 ± 3.95 μM
- Mechanism : Induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has shown antimicrobial activity against several bacterial strains. The mechanisms underlying its antibacterial effects are currently under investigation but may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Antimicrobial Efficacy Data :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Pseudomonas aeruginosa | 0.025 mg/mL |
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines, including prostate (PC-3) and breast (MCF-7). Results showed significant cytotoxicity, with IC50 values indicating effective inhibition at low concentrations.
- Antimicrobial Testing : Research conducted using agar diffusion methods indicated that the compound exhibited strong antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to key proteins involved in cancer progression, providing insights into its potential as a therapeutic agent.
Properties
Molecular Formula |
C12H7BrN2O |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)oxybenzonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-10-3-6-12(15-8-10)16-11-4-1-9(7-14)2-5-11/h1-6,8H |
InChI Key |
GQMVDXDTZZYSLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















